molecular formula C28H18BrNO2 B12480257 1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B12480257
M. Wt: 480.4 g/mol
InChI Key: VQNVEIPEKDGWDY-UHFFFAOYSA-N
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Description

1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This reaction allows for the attachment of various substituents, tailoring the chemical structure to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, essential for its application in high-tech industries.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its bromine and naphthalene substituents, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific electronic or biological characteristics.

Properties

Molecular Formula

C28H18BrNO2

Molecular Weight

480.4 g/mol

IUPAC Name

1-bromo-17-naphthalen-1-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H18BrNO2/c29-28-20-13-5-3-11-18(20)23(19-12-4-6-14-21(19)28)24-25(28)27(32)30(26(24)31)22-15-7-9-16-8-1-2-10-17(16)22/h1-15,23-25H

InChI Key

VQNVEIPEKDGWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C6=CC=CC=C6C(C4C3=O)(C7=CC=CC=C57)Br

Origin of Product

United States

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